molecular formula C9H12BrN3O4 B085790 5-Bromo-2'-deoxycytidine CAS No. 1022-79-3

5-Bromo-2'-deoxycytidine

Cat. No. B085790
CAS RN: 1022-79-3
M. Wt: 306.11 g/mol
InChI Key: KISUPFXQEHWGAR-UHFFFAOYSA-N
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Description

5-Bromo-2'-deoxycytidine (5-Br-dCyd) is a synthetic nucleoside analog that has been used in a variety of scientific research applications. It is a halogenated pyrimidine nucleoside analog of deoxycytidine, which is a naturally occurring nucleoside found in DNA. 5-Br-dCyd has been used in a variety of research applications, including gene expression studies, epigenetic studies, and cancer research.

Scientific Research Applications

  • Stem Cell Research : 5-Bromo-2'-deoxycytidine (BrdU) causes neural stem cells to lose global DNA methylation and undergo astrocytic differentiation. This suggests caution in its use in stem cell research but also highlights potential therapeutic applications in oncology (Schneider & d’Adda di Fagagna, 2012).

  • Antiviral and Antimetabolic Activities : this compound exhibits selective inhibition of herpes simplex virus replication and displays less cytotoxicity compared to other similar compounds, making it a potential antiviral agent (De Clercq et al., 1982).

  • Mutagenicity Mechanism : The mutagenicity of 5-aza-2'-deoxycytidine is mediated by the mammalian DNA methyltransferase. This highlights the need for DNA methyltransferase inhibitors in chemoprevention and therapy (Jackson-Grusby et al., 1997).

  • DNA Synthesis Inhibition : Inhibition of cytidine deaminase by tetrahydrouridine decreases the incorporation of this compound into DNA. This suggests a pathway involving deamination to 5-bromodeoxyuridine (Cooper & Greer, 1973).

  • Chemical DNA Sequencing : this compound is more sensitive to formamide than 2'-deoxycytidine, which is significant for improving the one-lane chemical DNA sequencing procedure (Saladino et al., 1997).

  • Radiosensitization in Tumors : The halogenated pyrimidine analogue this compound (BCdR) shows increased radiosensitization in tumors, suggesting its potential in cancer treatment (Goffinet & Brown, 1977).

  • Cytotoxicity in Cancer Cells : 5-Aza-2'-deoxycytidine's cytotoxicity in mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation. This suggests a direct mechanism of cytotoxicity relevant for cancer therapy (Jüttermann et al., 1994).

Safety and Hazards

5-Bromo-2’-deoxycytidine is suspected of causing cancer . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment and wear chemical impermeable gloves .

Future Directions

The significant yield of the PCR product demonstrates that Marathon DNA polymerase accepts the brominated analogue of dC triphosphate . Since single strand breaks and intrastrand cross-links are potentially lethal to the cell, BrdC could be considered as a nucleoside with possible clinical applications .

properties

IUPAC Name

4-amino-5-bromo-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISUPFXQEHWGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)Br)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1022-79-3
Record name Brcdr
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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